1-Methoxy-4-methylpentan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-4-methylpentan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-6(2)4-7(8)5-9-3/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBJOYLZVVHMIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(COC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901304191 | |
| Record name | 2-Pentanol, 1-methoxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901304191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53892-33-4 | |
| Record name | 2-Pentanol, 1-methoxy-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53892-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentanol, 1-methoxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901304191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations
Stereoselective Synthesis of Enantiopure 1-Methoxy-4-methylpentan-2-ol
Achieving control over the three-dimensional arrangement of atoms is paramount in the synthesis of chiral molecules like this compound. The following sections discuss key strategies for obtaining enantiomerically pure forms of this alcohol.
Asymmetric Catalysis: Ligand Design and Catalyst Performance
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral alcohols. This approach typically involves the reduction of a prochiral ketone, in this case, 1-methoxy-4-methylpentan-2-one, using a chiral catalyst. The catalyst, often a transition metal complex with a chiral ligand, facilitates the transfer of a hydride from a reducing agent to one face of the carbonyl group, leading to a preponderance of one enantiomer of the alcohol.
The success of such a reaction hinges on the design of the chiral ligand. Ligands based on BINAP, Salen, or chiral phosphines have been used extensively in the asymmetric reduction of ketones. The choice of metal (e.g., Ruthenium, Rhodium, Iridium) and the specific ligand structure are crucial for achieving high enantioselectivity (ee) and catalytic turnover. For the synthesis of this compound, a systematic screening of various chiral catalysts would be necessary to identify the optimal conditions.
Table 1: Hypothetical Catalyst Screening for Asymmetric Reduction of 1-Methoxy-4-methylpentan-2-one
| Catalyst System (Metal/Ligand) | Reducing Agent | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| Ru/(R)-BINAP | H₂, isopropanol | Methanol (B129727) | 25 | >99 | 95 (R) |
| Rh/(S,S)-TsDACH | HCOOH/NEt₃ | Acetonitrile | 40 | 98 | 92 (S) |
| Ir/[(S)-SEGPHOS] | H₂, NaI | Toluene | 50 | >99 | 98 (S) |
Note: This data is illustrative and based on typical results for asymmetric ketone reductions, not on experimentally verified synthesis of this compound.
Chiral Pool and Auxiliary-Based Approaches
The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. A synthetic strategy for this compound could commence from a suitable chiral starting material. For instance, a chiral amino acid like L-leucine, which possesses the isobutyl group present in the target molecule, could be a logical starting point. Through a series of well-established transformations, including diazotization to convert the amine to a hydroxyl group and subsequent modifications, one could potentially access the desired enantiomer of this compound.
Alternatively, a chiral auxiliary can be employed. In this approach, a prochiral starting material is covalently bonded to a chiral molecule (the auxiliary). This auxiliary then directs a subsequent stereoselective reaction. After the desired stereocenter is set, the auxiliary is cleaved, yielding the enantiomerically enriched product. For example, an ester of 1-methoxy-4-methylpentanoic acid could be reduced using a chiral reducing agent directed by a chiral auxiliary.
Diastereoselective Control in Multi-Step Sequences
When a molecule contains more than one stereocenter, controlling the relative stereochemistry between them is crucial. While this compound has only one stereocenter, diastereoselective principles become important in the context of its synthesis from more complex precursors or in reactions where transient diastereomeric intermediates are formed. For instance, if a synthetic route involved an aldol (B89426) reaction to construct the carbon backbone, controlling the diastereoselectivity of this step would be critical. The use of chiral catalysts or substrates with existing stereocenters can influence the formation of one diastereomer over another.
Chemo- and Regioselective Synthesis of this compound
Beyond stereoselectivity, controlling which functional groups react (chemoselectivity) and at which position (regioselectivity) is fundamental to a successful synthesis.
Functional Group Interconversions and Protecting Group Strategies
Functional group interconversions are a set of reactions that transform one functional group into another. ub.edufiveable.me In a synthesis of this compound, for example, an ester could be reduced to the primary alcohol, which is then methylated to the methoxy (B1213986) group, followed by a reaction to introduce the secondary alcohol.
Protecting groups are often essential in multi-step syntheses to prevent unwanted reactions at sensitive functional groups. If a synthetic precursor to this compound contained other reactive sites, these would need to be temporarily masked. For instance, if the secondary alcohol were introduced early in the synthesis, it might be protected as a silyl (B83357) ether or a benzyl (B1604629) ether while other transformations are carried out on the rest of the molecule. The protecting group would then be removed in a final step.
Table 2: Common Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
|---|---|---|---|
| Silyl ether | TBDMS | TBDMS-Cl, imidazole | F⁻ (TBAF), H⁺ |
| Benzyl ether | Bn | BnBr, NaH | H₂, Pd/C |
| Tetrahydropyranyl ether | THP | Dihydropyran, H⁺ | Aqueous acid |
Note: This table provides general information on protecting groups for alcohols and is not specific to the synthesis of this compound.
Carbon-Carbon Bond Formation Methodologies
The construction of the carbon skeleton of this compound would rely on carbon-carbon bond-forming reactions. organic-chemistry.orgchalmers.se A variety of methods could be envisioned. For example, a Grignard reagent, such as isobutylmagnesium bromide, could be added to methoxyacetaldehyde. This would form the carbon-carbon bond and simultaneously generate the secondary alcohol.
Etherification and Alcohol Functionalization Techniques
The synthesis of this compound can be approached through several established methodologies that involve the formation of an ether linkage and the presence of a secondary alcohol. One of the most direct and regioselective methods is the ring-opening of a suitable epoxide.
Specifically, the reaction of 1,2-epoxy-4-methylpentane with methanol under acidic or basic conditions can yield the desired product. Under acidic conditions, the reaction proceeds via a mechanism with SN1 character, where the methanol attacks the more substituted carbon of the protonated epoxide. libretexts.org Conversely, under basic or neutral conditions, the reaction follows an SN2 pathway, with the nucleophilic attack of the methoxide (B1231860) ion on the less sterically hindered carbon of the epoxide. libretexts.org For 1,2-epoxy-4-methylpentane, both carbons of the epoxide are primary and secondary, leading to potential regioselectivity challenges. However, the SN2 pathway is generally favored for primary carbons.
Another classical approach is the Williamson ether synthesis, although this would be a more convoluted, multi-step process for this particular target molecule. It would likely involve the synthesis of a halohydrin intermediate from 4-methyl-1-pentene (B8377), followed by reaction with a methoxide source. This method is highly versatile for the preparation of ethers. libretexts.org
Alkoxymercuration-demercuration of 4-methyl-1-pentene using a mercury salt in methanol, followed by reduction with sodium borohydride, would also yield the corresponding methoxy derivative, but at the 2-position, which is not the desired isomer. libretexts.org
The functionalization of alcohols can also be a key step. For instance, if 4-methylpentane-1,2-diol (B8807628) were a readily available starting material, selective methylation of the primary alcohol over the secondary alcohol would be a potential, though challenging, route.
A comparison of potential synthetic routes is presented in the table below.
| Synthetic Route | Key Reagents | General Conditions | Potential Advantages | Potential Disadvantages |
|---|---|---|---|---|
| Epoxide Ring-Opening | 1,2-epoxy-4-methylpentane, Methanol | Acidic or Basic Catalyst | Direct, potentially high yielding | Regioselectivity can be an issue |
| Williamson Ether Synthesis (multi-step) | 4-methyl-1-pentene, Halogen, Water, Sodium Methoxide | Multiple steps, varied conditions | Versatile and well-established | Longer synthesis, potential for side products |
Green Chemistry and Sustainable Synthetic Routes
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organic compounds, aiming to reduce the environmental impact of chemical processes. For the synthesis of this compound, several green and sustainable approaches can be considered.
Atom-Economical and Waste-Minimizing Processes
Atom economy is a central concept in green chemistry that focuses on maximizing the incorporation of all materials from the starting materials into the final product. jocpr.com Reactions with high atom economy are inherently waste-minimizing.
The acid-catalyzed ring-opening of 1,2-epoxy-4-methylpentane with methanol is an example of a highly atom-economical reaction, as all the atoms of the reactants are incorporated into the final product. This contrasts with multi-step syntheses that may involve protecting groups or generate significant salt waste, such as in some variations of the Williamson ether synthesis. nih.gov The development of catalytic systems that are highly efficient and recyclable can further minimize waste.
Biocatalytic and Photoredox Approaches
Modern synthetic methods offer greener alternatives to traditional catalysis. Biocatalysis, for instance, utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. mdpi.com For the synthesis of chiral this compound, an alcohol dehydrogenase could be employed for the stereoselective reduction of a corresponding ketone precursor, 1-methoxy-4-methylpentan-2-one. nih.gov This approach offers the potential for high enantiomeric excess and operates in aqueous media, reducing the need for volatile organic solvents. nih.gov
Photoredox catalysis is another emerging green technology that uses visible light to drive chemical reactions. nih.govacs.org This methodology can be applied to the generation of alkoxy radicals from alcohols, which can then participate in etherification reactions under mild conditions. acs.org A potential photoredox route to this compound could involve the functionalization of a suitable precursor under visible light irradiation, avoiding the use of harsh reagents and high temperatures. mdpi.com
Solvent Alternatives and Reaction Media Engineering
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. acs.org Research into greener solvent alternatives has identified several promising candidates.
Deep eutectic solvents (DESs) are mixtures of hydrogen bond donors and acceptors that form a liquid with a low melting point. magtech.com.cnnih.gov They are often biodegradable, non-toxic, and can be prepared from inexpensive starting materials. mdpi.comresearchgate.net The use of DESs as a reaction medium for the synthesis of this compound could offer a more sustainable alternative to conventional solvents. rsc.org
Ionic liquids (ILs) are salts with low melting points that can also serve as alternative reaction media. rsc.org Functionalized ionic liquids can even act as both solvent and catalyst, streamlining the reaction process. researchgate.netnih.gov The synthesis of this compound could potentially be carried out in an ionic liquid to improve reaction efficiency and facilitate product separation and catalyst recycling.
Bio-based solvents, derived from renewable resources, are another class of green alternatives. sigmaaldrich.com Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are being explored as replacements for less desirable traditional solvents. merckmillipore.com
The table below summarizes some green chemistry approaches applicable to the synthesis of this compound.
| Green Approach | Methodology | Potential Benefits |
|---|---|---|
| Atom Economy | Catalytic epoxide ring-opening | High efficiency, minimal waste |
| Biocatalysis | Enzymatic reduction of a ketone precursor | High stereoselectivity, mild conditions, aqueous media |
| Photoredox Catalysis | Visible-light mediated etherification | Mild conditions, avoids harsh reagents |
| Solvent Alternatives | Use of Deep Eutectic Solvents or Ionic Liquids | Reduced toxicity and volatility, potential for catalyst recycling |
Chemical Reactivity, Transformation Pathways, and Mechanistic Studies
Reactions Involving the Secondary Alcohol Moiety
The secondary alcohol group is a primary site for several important organic transformations, including oxidation, derivatization, and elimination reactions.
The secondary alcohol in 1-Methoxy-4-methylpentan-2-ol can be oxidized to form the corresponding ketone, 1-Methoxy-4-methylpentan-2-one. This transformation can be achieved using a variety of oxidizing agents. Common reagents for the oxidation of secondary alcohols to ketones include chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), and potassium permanganate (B83412) (KMnO₄).
The mechanism of oxidation with chromic acid typically involves the formation of a chromate (B82759) ester intermediate. This is followed by the removal of a proton from the adjacent carbon by a base (such as water), leading to the elimination of the chromium species and the formation of a carbon-oxygen double bond.
Dehydrogenation is an alternative pathway that also yields the ketone. This process is often observed as a competing reaction during catalytic dehydration of similar alcohols, such as 4-methylpentan-2-ol. rsc.orgrsc.org Studies on the dehydration of 4-methylpentan-2-ol over zirconia, lanthanum oxide, and cerium oxide catalysts have shown the simultaneous formation of 4-methylpentan-2-one through dehydrogenation. rsc.orgrsc.org The acid-base properties of the catalyst play a crucial role in directing the reaction mechanism and selectivity. rsc.org
Esterification: The secondary alcohol can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. This reaction is typically catalyzed by a strong acid. For instance, the esterification of a structurally similar compound, 1-methoxy-2-propanol (B31579) with acetic acid, has been studied in detail to produce 1-methoxy-2-propyl acetate. mdpi.com This reaction is an equilibrium-controlled process, and high yields can be achieved by optimizing conditions such as temperature, reactant molar ratio, and catalyst loading. mdpi.com
| Parameter | Optimized Value |
|---|---|
| Reaction Temperature | 353 K |
| Initial Reactant Molar Ratio (Alcohol:Acid) | 1:3 |
| Catalyst (Amberlyst-35) Loading | 10 wt% |
| Equilibrium Yield | 78% |
Etherification: The hydroxyl group can also be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This method is highly versatile for preparing unsymmetrical ethers. learncbse.in
Acid-catalyzed dehydration of the secondary alcohol in this compound would lead to the formation of alkenes. The mechanism involves protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to form a carbocation intermediate. A subsequent deprotonation from an adjacent carbon atom yields the alkene.
Based on studies of the dehydration of 4-methylpentan-2-ol over various catalysts, the expected major products would be 4-methylpent-1-ene and 4-methylpent-2-ene. rsc.orgrsc.org The product distribution is highly dependent on the catalyst and reaction conditions. For example, lanthanum oxide catalysts have shown high selectivity towards the formation of the terminal alkene, 4-methylpent-1-ene. rsc.org It is important to note that the preparation of ethers from the acid-catalyzed dehydration of secondary alcohols is generally not a suitable method, as elimination reactions tend to dominate over substitution. byjus.com
| Reactant | Catalyst | Major Dehydration Products | Side Product |
|---|---|---|---|
| 4-Methylpentan-2-ol | Zirconia | 4-Methylpent-1-ene, 4-Methylpent-2-ene | 4-Methylpentan-2-one |
| Lanthanum Oxide | 4-Methylpent-1-ene (high selectivity) | 4-Methylpentan-2-one |
Reactions Involving the Ether Moiety
Ethers are generally characterized by their low reactivity, which makes them useful as solvents. libretexts.orgmasterorganicchemistry.com However, under specific and often harsh conditions, the ether linkage can be cleaved.
The cleavage of the C-O bond in ethers typically requires the use of strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com The reaction mechanism can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether. masterorganicchemistry.comwikipedia.org
The first step in acid-catalyzed ether cleavage is the protonation of the ether oxygen to form an oxonium ion, which creates a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com In the case of this compound, the protonated ether has a primary methyl group and a primary, but more substituted, alkyl group attached to the oxygen. The subsequent step involves a nucleophilic attack by a halide ion (e.g., Br⁻ or I⁻).
Following an Sₙ2 mechanism, the halide ion will attack the less sterically hindered carbon atom. libretexts.orgmasterorganicchemistry.com Therefore, the cleavage of this compound with a strong acid like HI would likely yield methyl iodide and 4-methylpentane-1,2-diol (B8807628).
Acidic Conditions: As discussed, ethers are susceptible to cleavage under strong acidic conditions, particularly at elevated temperatures. masterorganicchemistry.com The presence of the hydroxyl group in this compound could potentially lead to more complex reactions under acidic conditions, including intramolecular cyclization or rearrangements, although such pathways would depend on the specific reagents and conditions employed.
Basic Conditions: Ethers are generally very stable and unreactive towards bases. wikipedia.org This is because the alkoxide leaving groups are strong bases and therefore poor leaving groups. Consequently, the ether moiety in this compound is expected to be stable under most basic conditions, allowing for reactions to be selectively carried out at the secondary alcohol position without affecting the ether linkage.
Intramolecular Rearrangements and Cyclization Processes
The presence of a hydroxyl group and a methoxy (B1213986) group in a 1,4-relationship within the this compound structure provides a template for intramolecular cyclization reactions, typically under acidic conditions. This process, known as intramolecular hydroalkoxylation, leads to the formation of substituted tetrahydrofurans. The reaction proceeds via protonation of the hydroxyl group, followed by its departure as a water molecule to form a carbocation. The lone pair of electrons on the ether oxygen then acts as an internal nucleophile, attacking the carbocation to form a five-membered cyclic ether.
Specifically, the acid-catalyzed cyclization of this compound is expected to yield 2-(methoxymethyl)-5-methyltetrahydrofuran. The stereochemical outcome of such cyclizations is highly dependent on the reaction conditions and the stereochemistry of the starting material. Diastereoselective cyclizations of acyclic alkoxy alcohols are influenced by steric and electronic factors, which dictate the preferred conformation of the transition state leading to the cyclic product. Mechanistic studies on analogous hydroxy ethers indicate that the formation of the tetrahydrofuran (B95107) ring is a thermodynamically favored process.
While specific studies on the intramolecular rearrangements of this compound are not extensively documented, analogous systems suggest the possibility of hydride or alkyl shifts in the carbocation intermediate under certain acidic conditions, potentially leading to rearranged cyclic ether products. The stability of the resulting carbocation would be a key determinant in such rearrangements.
Role as a Versatile Synthon in Complex Molecule Synthesis
The structure of this compound makes it a valuable building block, or synthon, in organic synthesis. Its bifunctional nature allows for sequential or one-pot transformations to introduce complexity and build larger molecular frameworks. The hydroxyl group can be readily converted into a good leaving group (e.g., tosylate or mesylate), facilitating nucleophilic substitution reactions. Alternatively, it can be oxidized to a ketone, providing a site for carbon-carbon bond formation via reactions with organometallic reagents or enolates.
The methoxy group, being relatively inert under many reaction conditions, can serve as a protecting group for a hydroxyl functionality or can be carried through a synthetic sequence to be a key feature in the final target molecule. The isobutyl group provides a specific steric and lipophilic character to the molecules derived from this synthon.
In the synthesis of complex molecules, this compound can be envisioned as a precursor to chiral fragments. If used in its enantiomerically pure form, the stereocenter at the C-2 position can be transferred to the target molecule, a strategy often employed in the synthesis of natural products and pharmaceuticals. For instance, the tetrahydrofuran moiety that can be formed from its cyclization is a common structural motif in a wide array of biologically active compounds. nih.gov Therefore, enantiomerically pure 2-(methoxymethyl)-5-methyltetrahydrofuran, derived from the corresponding enantiomer of this compound, could serve as a key intermediate in the synthesis of such complex targets.
The utility of this compound as a synthon is further highlighted by its potential to participate in palladium-catalyzed reactions for the synthesis of substituted tetrahydrofurans from acyclic precursors, a methodology that allows for the formation of new carbon-carbon and carbon-oxygen bonds with high stereoselectivity. nih.gov
Table of Reaction Parameters for Analogous Alkoxy Alcohol Cyclizations
| Starting Material Analogue | Catalyst/Reagent | Solvent | Temperature (°C) | Product | Ref. |
| γ-Hydroxy terminal alkene | Pd₂(dba)₃, dpe-phos, NaOtBu | THF | 65 | trans-2,5-Disubstituted tetrahydrofuran | nih.gov |
| 1,4-Diol | Cerium Ammonium Nitrate | Acetonitrile | Room Temp. | Substituted tetrahydrofuran | |
| Alkenyl alcohol with silyl (B83357) group | Brønsted or Lewis acids | Dichloromethane | Varies | Polysubstituted tetrahydropyran | mdpi.com |
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 1-methoxy-4-methylpentan-2-ol, offering detailed insight into its atomic arrangement and dynamic behavior in solution.
Predicted ¹H and ¹³C NMR chemical shifts provide a fundamental basis for its structural confirmation.
Predicted ¹H NMR Data (700 MHz, D₂O)
| Protons | Chemical Shift (ppm) |
|---|---|
| H1 (CH₃-C4) | 0.85 |
| H1' (CH₃-C4) | 0.86 |
| H5 (CH₃O) | 3.25 |
| H3 | 1.35 - 1.45 (multiplet) |
| H2 (CHOH) | 3.75 (multiplet) |
| H6 (CH₃-C2) | 1.15 (doublet) |
Predicted ¹³C NMR Data (500 MHz, D₂O)
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C1 (CH₃-C4) | 22.5 |
| C1' (CH₃-C4) | 23.0 |
| C5 (CH₃O) | 49.0 |
| C3 | 48.0 |
| C2 (CHOH) | 65.0 |
| C4 | 24.5 |
Due to the presence of several single bonds, this compound is a flexible molecule that can adopt numerous conformations in solution. The study of these conformational preferences is crucial for understanding its physical and chemical properties. Multi-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful tools for this purpose.
These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). For a flexible acyclic molecule like this compound, observing NOE/ROE correlations between specific protons can reveal the dominant solution-state conformation. For instance, correlations between the methoxy (B1213986) protons (H5) and protons on the pentane (B18724) backbone would help define the orientation of the methoxy group relative to the rest of the molecule. Similarly, correlations involving the protons on the stereocenter (H2) and adjacent methylene (B1212753) (H3) or methyl (H6) groups can elucidate the preferred staggered conformations (e.g., gauche vs. anti). mdpi.comamanote.comauremn.org.br The analysis is often complemented by computational methods, where theoretical calculations of stable conformers are compared with experimental NMR data, particularly three-bond scalar coupling constants (³J), to validate the most probable structures. mdpi.comnih.gov
The C2 carbon in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. NMR spectroscopy, in conjunction with chiral auxiliaries, can be used to distinguish between these enantiomers.
Chiral Lanthanide Shift Reagents (LSRs): Chiral LSRs, such as complexes of europium or praseodymium with chiral ligands (e.g., Eu(hfc)₃ or Pr(tfc)₃), are employed to resolve the signals of enantiomers. acs.orgnih.govacs.orgfiveable.me When an LSR is added to a solution of racemic this compound, it forms diastereomeric complexes with each enantiomer through coordination with the hydroxyl group. These diastereomeric complexes have different magnetic environments, leading to separate NMR signals for the (R) and (S) enantiomers. Analysis of the induced shifts, particularly in the ¹³C NMR spectrum, can even allow for the assignment of the absolute configuration based on empirical rules. acs.orgnih.govacs.orgresearchgate.net
Anisotropy Effects: Magnetic anisotropy is the phenomenon where a non-spherical distribution of electrons in certain functional groups (like C=O or aromatic rings) creates a local magnetic field that shields or deshields nearby nuclei. libretexts.orgkhanacademy.org While this compound itself lacks strongly anisotropic groups, this principle is fundamental to the action of chiral derivatizing agents (e.g., Mosher's acid) or chiral solvents. These agents introduce an anisotropic group into the molecule, and the resulting diastereomeric derivatives exhibit distinct chemical shifts due to the different spatial arrangement of the substrate's protons relative to the anisotropic field, allowing for stereochemical determination. researchgate.netkit.edu
Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy
Vibrational and electronic spectroscopy provide complementary information regarding the functional groups, bonding, and intermolecular interactions of this compound.
The presence of a hydroxyl (-OH) group makes this compound capable of forming intermolecular hydrogen bonds, which significantly influence its spectroscopic properties. nih.govlibretexts.orgspectroscopyonline.com
Infrared (IR) Spectroscopy: In the IR spectrum, the most telling feature of hydrogen bonding is the O-H stretching vibration. For an isolated, non-hydrogen-bonded ("free") alcohol, this appears as a sharp, narrow band around 3600-3650 cm⁻¹. libretexts.orgjove.com However, in a condensed phase (liquid or concentrated solution), where molecules are associated, the spectrum is dominated by a very broad and intense absorption band in the range of 3200–3550 cm⁻¹. jove.com This broadening results from the molecule existing in a variety of hydrogen-bonded states (dimers, trimers, and larger polymers), each with a slightly different O-H bond strength and, consequently, a different absorption frequency. nih.govjove.com The weakening of the O-H covalent bond due to its participation in a hydrogen bond results in a shift to a lower frequency (red shift). nih.govlibretexts.org
Raman Spectroscopy: Raman spectroscopy is also a valuable tool for studying hydrogen bonding. researchgate.netmsu.rutandfonline.comacs.org Similar to IR, the O-H stretching region in the Raman spectrum is sensitive to intermolecular interactions. Changes in the contour, shape, and position of the OH band can be analyzed to assess the strength and nature of hydrogen bonding within the liquid. researchgate.nettandfonline.comacs.org
The ether group (C-O-C) in the molecule can also act as a hydrogen bond acceptor, though it is weaker than the hydroxyl oxygen. This could lead to more complex hydrogen-bonding networks.
Infrared spectroscopy serves as an effective real-time tool for monitoring chemical reactions involving this compound. nih.govrsc.orgdocbrown.info For instance, in the synthesis of this compound via the reduction of a corresponding ketone (1-methoxy-4-methylpentan-2-one), IR spectroscopy can track the reaction's progress.
The key spectral changes to monitor would be:
Disappearance of the Ketone C=O Stretch: A strong, sharp peak characteristic of the ketone carbonyl group, typically found around 1715 cm⁻¹, would decrease in intensity as the reaction proceeds.
Appearance of the Alcohol O-H Stretch: A broad band characteristic of the hydroxyl group would appear and grow in intensity in the 3200–3550 cm⁻¹ region. youtube.com
By monitoring the relative intensities of these key absorption bands over time, one can determine the reaction kinetics and endpoint without the need for sample extraction and chromatographic analysis. nih.govdocbrown.info
Due to the absence of a significant chromophore (a part of a molecule responsible for its color by absorbing light), this compound does not exhibit significant absorption in the UV-Visible range (200-800 nm). Therefore, UV-Vis spectroscopy is not a primary technique for its structural characterization.
Mass Spectrometry: Fragmentation Pathways and Isotopic Labeling Studies
Mass spectrometry (MS) provides information about the molecular weight of this compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.
The molecule contains two key functional groups that direct fragmentation: an alcohol and an ether. The primary fragmentation pathways for alcohols are alpha-cleavage and dehydration, while ethers also prominently undergo alpha-cleavage. libretexts.orglibretexts.orgyoutube.com
Key Fragmentation Pathways:
Alpha-Cleavage (Alcohol): Cleavage of the C-C bond adjacent to the hydroxyl-bearing carbon (C2).
Loss of a propyl radical (•C₃H₇) from the C2-C3 bond cleavage would result in a fragment ion at m/z = 75 .
Loss of a methyl radical (•CH₃) from the C1-C2 bond cleavage would result in a fragment ion at m/z = 117 .
Alpha-Cleavage (Ether): Cleavage of the C-C bond adjacent to the ether oxygen.
Loss of a methyl radical (•CH₃) from the C4-C5 bond would yield a fragment at m/z = 117 .
Cleavage at the C3-C4 bond can lead to the formation of a stable oxonium ion at m/z = 73 ([C(CH₃)₂OCH₃]⁺), which is often a very prominent peak for t-butyl ethers.
Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion is a very common pathway for alcohols. libretexts.orgyoutube.com This would produce a fragment ion at m/z = 114 (132 - 18).
Loss of Methanol (B129727): Cleavage of the ether C-O bond can result in the loss of a neutral methanol molecule (CH₃OH, 32 Da), leading to a fragment at m/z = 100 .
Observed and Predicted Mass Spectrometry Fragments
| m/z (mass/charge ratio) | Proposed Fragment Ion/Neutral Loss | Fragmentation Pathway |
|---|---|---|
| 117 | [M - CH₃]⁺ | Alpha-cleavage (at C2 or C4) |
| 114 | [M - H₂O]⁺ | Dehydration |
| 100 | [M - CH₃OH]⁺ | Loss of Methanol |
| 75 | [CH(OH)CH₂C(CH₃)₂]⁺ | Alpha-cleavage (loss of •C₃H₇) |
Isotopic Labeling Studies: To definitively confirm these fragmentation mechanisms, isotopic labeling studies could be performed. wikipedia.orgresearchgate.net For example, by synthesizing this compound with a deuterium (B1214612) atom specifically on the hydroxyl group (-OD), one could observe the loss of HDO (19 Da) instead of H₂O (18 Da), confirming the origin of the lost hydrogen in the dehydration pathway. wikipedia.org Similarly, using ¹³C labeling in the methoxy group (¹³CH₃O-) would cause the m/z 73 fragment to shift to m/z 74, proving its origin. acs.orgnih.govnih.gov Such studies are invaluable for untangling complex fragmentation pathways and providing unambiguous structural information. researchgate.netnih.gov
X-ray Crystallography of Derivatives and Co-crystals
The structural elucidation of molecules through single-crystal X-ray diffraction provides definitive information regarding bond lengths, bond angles, and intermolecular interactions within a crystalline lattice. However, obtaining crystals of sufficient quality for analysis can be a significant challenge, particularly for compounds that are liquids or oils at ambient temperatures, or for those that resist crystallization. In such cases, the formation of derivatives or co-crystals is a common strategy to induce crystallization and facilitate structural analysis.
For a compound like this compound, which is likely a liquid at room temperature, derivatization of the hydroxyl group can introduce functionalities that promote stronger and more directional intermolecular interactions, such as hydrogen bonding or π-stacking, thereby increasing the likelihood of forming a well-ordered crystal lattice. Common derivatizing agents for alcohols include carboxylic acids (to form esters) or isocyanates (to form carbamates).
Co-crystallization, the process of crystallizing a target molecule with a second compound (a "co-former") in a stoichiometric ratio, offers another avenue to a crystalline solid. The co-former is selected for its ability to form complementary intermolecular interactions with the target molecule.
Despite the utility of these techniques, a thorough search of scientific literature and crystallographic databases reveals no publicly available studies on the X-ray crystallographic analysis of derivatives or co-crystals of this compound. While hypothetical analyses can be proposed, no experimental data has been published to date. For instance, a study on a more complex molecule, 4-[(4-Methoxy-4-methylpentan-2-yl)amino]pentan-1-ol, which contains a related structural moiety, suggested a hypothetical crystal structure but did not provide experimental data for a derivative of this compound itself. smolecule.com
Consequently, there are no research findings, data tables of crystallographic parameters, or detailed structural discussions to present for derivatives or co-crystals of this compound at this time. The field remains open for future research to explore the synthesis of suitable derivatives or the discovery of effective co-formers that would enable the crystallographic characterization of this compound.
Computational Chemistry and Theoretical Investigations
Quantum Mechanical Calculations
Quantum mechanical (QM) calculations, based on solving approximations of the Schrödinger equation, are fundamental to understanding the electronic nature of a molecule. wikipedia.org These methods provide precise information about structure, energy, and electronic properties.
The first step in a computational study is typically to determine the molecule's electronic structure. wikipedia.org This involves calculating the molecular orbitals and their energies, which dictates the molecule's reactivity and spectroscopic properties. Methods like Density Functional Theory (DFT) are commonly employed for this purpose.
For 1-methoxy-4-methylpentan-2-ol, calculations would characterize the nature of its covalent bonds, such as the C-O bonds of the ether and alcohol groups, the polar O-H bond, and the nonpolar C-C and C-H bonds. Furthermore, the distribution of electron density across the molecule can be quantified by calculating partial atomic charges. This reveals the electrophilic and nucleophilic sites, which are key to understanding intermolecular interactions and reaction mechanisms. The oxygen atoms of the methoxy (B1213986) and hydroxyl groups are expected to carry significant negative partial charges, making them sites for hydrogen bonding, while the hydrogen of the hydroxyl group would carry a positive partial charge.
Hypothetical Data Table: Calculated Partial Atomic Charges This table illustrates the type of data that would be generated from a charge distribution analysis. Values are hypothetical.
| Atom | Element | Functional Group | Calculated Partial Charge (e) |
|---|---|---|---|
| O1 | Oxygen | Methoxy | -0.55 |
| O2 | Oxygen | Hydroxyl | -0.75 |
| H(O2) | Hydrogen | Hydroxyl | +0.42 |
| C1 | Carbon | Methoxy CH3 | -0.18 |
| C2 | Carbon | CH-OH | +0.25 |
Due to the presence of multiple single bonds, this compound is a flexible molecule that can exist in numerous spatial arrangements, or conformations. A conformational analysis involves systematically rotating the dihedral angles of the molecule's backbone to map out the potential energy surface. elsevierpure.com This process identifies low-energy, stable conformers and the energy barriers that separate them. The relative populations of these conformers at a given temperature can then be predicted using Boltzmann statistics.
Additionally, the carbon atom at the second position (C2), which is bonded to the hydroxyl group, is a chiral center. This means this compound exists as two stereoisomers: (R)-1-methoxy-4-methylpentan-2-ol and (S)-1-methoxy-4-methylpentan-2-ol. Quantum mechanical calculations can determine the absolute energy of the most stable conformer for each stereoisomer, confirming whether they are energetically equivalent, as expected for enantiomers in an achiral environment.
Hypothetical Data Table: Relative Energies of Stable Conformers This table illustrates representative results from a conformational energy analysis. Energies are relative to the most stable conformer (Conformer A). Values are hypothetical.
| Conformer ID | Dihedral Angle (O-C1-C2-O2) | Relative Energy (kJ/mol) | Predicted Population (298 K) |
|---|---|---|---|
| A | 65° (gauche) | 0.00 | 70% |
| B | 180° (anti) | 3.50 | 20% |
Quantum chemistry is invaluable for studying chemical reactions. According to Transition State Theory (TST), reactants must pass through a high-energy, unstable configuration known as the transition state to become products. solubilityofthings.comwikipedia.org Computational methods can be used to locate the precise geometry of this transition state on the potential energy surface.
For this compound, one could investigate reactions such as its oxidation to a ketone or its dehydration. By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) can be determined. solubilityofthings.com This value is critical for predicting the reaction rate. wikipedia.org A reaction coordinate analysis, which maps the lowest energy path from reactants to products, provides a detailed view of the bond-breaking and bond-forming processes throughout the reaction. acs.org
Molecular Dynamics Simulations
While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model a system of molecules (the solute and surrounding solvent) by applying classical mechanics, allowing researchers to observe molecular motion and interactions. mdpi.comnih.gov
The behavior of this compound in a solution is heavily influenced by its interactions with solvent molecules. MD simulations can explicitly model these interactions. For instance, in an aqueous solution, the simulation would show water molecules forming a structured "solvation shell" around the solute. acs.orgacs.org
By analyzing the simulation trajectory, one can calculate radial distribution functions (RDFs). An RDF for the oxygen atom of the solute's hydroxyl group and the hydrogen atoms of surrounding water molecules would reveal the average distance and structure of hydrogen bonds. spiedigitallibrary.org These simulations quantify how the hydrophilic hydroxyl group and the more hydrophobic alkyl and methoxy parts of the molecule interact with the solvent, providing insight into its solubility and mixing properties. researchgate.net
In solution, this compound is not static but constantly tumbles and changes its shape. MD simulations can capture these conformational transitions in a dynamic environment. mdpi.com By tracking the dihedral angles of the molecule's backbone over the course of a simulation (typically nanoseconds to microseconds), one can observe the molecule switching between the stable conformers identified by QM calculations. nih.govresearchgate.net
This analysis provides information on the lifetime of each conformation and the frequency of transitions between them. nih.gov Such dynamic information is crucial for understanding how the molecule's shape adapts in response to its environment, which can influence its reactivity and biological interactions. The simulations would likely show that intramolecular hydrogen bonding competes with intermolecular hydrogen bonds to the solvent, influencing the preferred conformations in solution. nih.gov
Cheminformatics and Machine Learning Applications
Cheminformatics and machine learning are increasingly pivotal in computational chemistry for forecasting the behavior of chemical compounds. For a molecule such as this compound, these computational tools can offer predictive insights into its chemical properties and reactivity, thereby guiding experimental work and accelerating discovery.
Prediction of Reactivity and Selectivity
Machine learning models, particularly deep neural networks and random forests, are being trained on vast datasets of chemical reactions to predict the outcomes for new molecules. These models learn from molecular representations, such as molecular fingerprints, which encode structural features. For this compound, a machine learning model could predict its reactivity towards various reagents. For instance, in an oxidation reaction, the model would assess the likelihood of the secondary alcohol being converted to a ketone.
Selectivity, the preference for reaction at one site over another, is also a key area for prediction. In this compound, a key question might be the relative reactivity of the C-O bonds in the ether versus the C-O bond of the alcohol under specific acidic conditions. Quantitative Structure-Selectivity Relationship (QSSR) models can be developed to predict the enantioselectivity of reactions if a chiral catalyst is used. While specific models for this compound are not available, the methodology is well-established for other alcohols.
Table 1: Illustrative Reactivity Predictions for this compound
| Reaction Type | Reagent | Predicted Primary Product | Predicted Reactivity Score (0-1) |
| Oxidation | PCC | 1-methoxy-4-methylpentan-2-one | 0.85 |
| Esterification | Acetic Anhydride | Acetic acid (1-methoxy-4-methyl-pentan-2-yl) ester | 0.78 |
| Ether Cleavage | HBr (conc.) | 2-bromo-4-methylpentane and Methanol (B129727) | 0.45 |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the potential output of a machine learning reactivity prediction model.
Quantitative Structure-Property Relationship (QSPR) Studies for Molecular Descriptors
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural features of molecules with their physicochemical properties. These models are built on a set of "molecular descriptors," which are numerical representations of a molecule's structure. For this compound, a QSPR study would involve calculating a wide range of descriptors and then using statistical methods, like multiple linear regression, to build a mathematical equation that relates these descriptors to a specific property (e.g., boiling point, solubility).
The development of a robust QSPR model follows several key steps:
Data Set Selection : A diverse set of molecules with known experimental property values is chosen. For this compound, this would ideally be a set of aliphatic alcohols and ethers.
Descriptor Generation : A variety of molecular descriptors are calculated for each molecule in the dataset.
Model Building : Statistical techniques are used to select the most relevant descriptors and build the QSPR equation.
Model Validation : The model's predictive power is tested using external and internal validation techniques.
Molecular descriptors can be categorized as follows:
Constitutional Descriptors : These are the simplest descriptors and reflect the molecular composition, such as molecular weight, atom counts, and bond counts.
Topological Descriptors : These are 2D descriptors derived from the graph representation of the molecule, describing branching and connectivity. Examples include the Wiener index and Kier & Hall connectivity indices.
Geometrical Descriptors : These 3D descriptors relate to the spatial arrangement of atoms, such as molecular surface area and volume.
Quantum-Chemical Descriptors : Derived from quantum mechanical calculations, these descriptors provide information about the electronic structure, such as HOMO/LUMO energies, partial charges, and dipole moment. These are particularly useful for modeling reactivity.
Table 2: Selected Molecular Descriptors for this compound and Related Compounds
| Compound Name | Molecular Weight ( g/mol ) | LogP (Octanol-Water Partition Coefficient) | Topological Polar Surface Area (Ų) |
| This compound | 132.22 | 1.3 | 29.46 |
| 4-Methylpentan-2-ol | 102.17 | 1.43 | 20.23 |
| Diisopropyl ether | 102.17 | 1.49 | 9.23 |
Note: This table presents a selection of calculated molecular descriptors for this compound and structurally related compounds for comparative purposes.
By establishing a reliable QSPR model, the properties of new or untested compounds, including other isomers or derivatives of this compound, could be predicted without the need for experimental measurements.
Analytical Methodologies for Isolation, Purity, and Isomeric Analysis
Advanced Chromatographic Separation Techniques
Chromatography is a cornerstone for the separation and analysis of complex mixtures. For 1-Methoxy-4-methylpentan-2-ol, a range of advanced chromatographic techniques can be employed to achieve high-resolution separation of its isomers and potential impurities.
The presence of a stereocenter in this compound makes the determination of enantiomeric excess (ee) a critical aspect of its analysis, particularly in applications where stereochemistry is crucial. Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the premier techniques for this purpose.
A representative data table for the chiral GC separation of a similar secondary alcohol is presented below to illustrate the expected performance.
Table 1: Representative Chiral GC Separation Parameters for a Secondary Alcohol| Parameter | Value |
|---|---|
| Column | Chiral Cyclodextrin-based Capillary Column |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Oven Program | Isothermal or temperature gradient depending on volatility |
Note: This data is illustrative for a similar compound and would require optimization for this compound.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful technique for enantiomeric excess determination. heraldopenaccess.us It can be performed using either a chiral stationary phase or a chiral mobile phase additive. For compounds like this compound, HPLC with a polysaccharide-based chiral stationary phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) is a common approach. The separation mechanism involves different interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the enantiomers and the chiral stationary phase. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving optimal separation.
Supercritical Fluid Chromatography (SFC) has emerged as a valuable technique for both analytical and preparative-scale separations of chiral and achiral compounds. nih.govchromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a polar co-solvent such as methanol (B129727). This technique offers advantages over traditional HPLC, including faster analysis times and reduced organic solvent consumption.
For the isomeric analysis of alkoxy alcohols, SFC can provide excellent resolution. omicsonline.org The technique is particularly well-suited for separating thermally labile and moderately polar compounds. In the context of this compound, SFC could be employed for both the analytical determination of isomeric purity and for the preparative isolation of specific isomers. The use of chiral stationary phases in SFC is a common strategy for the separation of enantiomers. chromatographyonline.com
Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry (MS), are indispensable for the identification and quantification of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective method for the impurity profiling of volatile and semi-volatile compounds in industrial solvents and alcohols. gcms.czajprd.com For this compound, a GC-MS analysis would involve separating the compound and its impurities on a GC column, followed by detection and identification using a mass spectrometer. The mass spectra provide valuable information about the molecular weight and fragmentation patterns of the impurities, aiding in their structural elucidation. Common impurities could include starting materials from synthesis, by-products, or degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. epa.gov An LC-MS/MS method, which involves tandem mass spectrometry, can provide enhanced selectivity and sensitivity for the analysis of complex mixtures, including isomeric compounds. mdpi.comnih.gov This technique would be particularly useful for identifying and quantifying trace-level impurities in this compound.
Spectroscopic Quantification Methods (e.g., Quantitative NMR)
Quantitative Nuclear Magnetic Resonance (qNMR): Quantitative NMR (qNMR) spectroscopy is a powerful primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the analyte. acs.orgnih.gov The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. For this compound, ¹H qNMR can be used to determine its absolute purity by integrating a well-resolved proton signal of the analyte and comparing it to the integral of a certified internal standard of known concentration. usp.org This technique is also valuable for determining the ratio of diastereomers if present. While a specific ¹H NMR spectrum for this compound is not widely published, predicted spectra for the closely related 1-Methoxy-2-propanol (B31579) are available and can provide an indication of the expected chemical shifts. nih.govnist.govuq.edu.au
Below is a representative table outlining the key parameters for a qNMR experiment for purity determination.
Table 2: General Parameters for Purity Determination by ¹H qNMR| Parameter | Guideline |
|---|---|
| Solvent | Deuterated solvent in which both analyte and standard are soluble |
| Internal Standard | Certified reference material with non-overlapping signals |
| Pulse Sequence | Single pulse with sufficient relaxation delay (e.g., 5 x T₁) |
| Number of Scans | Sufficient to achieve a high signal-to-noise ratio (>250:1) |
| Data Processing | Accurate phasing and baseline correction |
Note: T₁ refers to the spin-lattice relaxation time. This data is a general guideline and requires optimization for the specific compound and instrument.
Advanced Electrochemical and Titrimetric Assays
While chromatographic and spectroscopic methods are dominant, electrochemical and titrimetric assays can offer alternative or complementary approaches for the quantification of this compound, particularly for determining its concentration or the presence of specific impurities like water.
Advanced Electrochemical Assays: Electrochemical methods, such as coulometric titration, can be highly accurate for the quantification of specific functional groups. youtube.com For a secondary alcohol like this compound, electrochemical oxidation could potentially be used for its quantification, although this would be a non-standard application requiring significant method development.
Titrimetric Assays: A classic and highly relevant titrimetric method for alcohol-containing compounds is the Karl Fischer titration for the determination of water content. wikipedia.orgmetrohm.comsigmaaldrich.comnihs.go.jpxylemanalytics.comlabicom.cz This method is highly specific for water and is crucial for the quality control of many organic compounds where water can be a critical impurity. Both volumetric and coulometric Karl Fischer titration methods are available, with the choice depending on the expected water content. Additionally, redox titrations can be used to determine the alcohol content in a sample, often after an oxidation reaction. seniorchem.comlibretexts.orgcanterbury.ac.nz
Applications in Chemical Manufacturing and Process Chemistry
Role as a Specialty Solvent in Organic Synthesis and Industrial Processes
Ethers are a class of organic compounds that are relatively unreactive, which makes them excellent solvents for a wide range of chemical reactions. Like other ethers, 1-Methoxy-4-methylpentan-2-ol can dissolve many organic compounds. The presence of the hydroxyl group and the ether oxygen allows for the formation of hydrogen bonds with other molecules that have O-H or N-H bonds, enhancing its solvent capabilities.
The choice of solvent can significantly influence the rate, equilibrium position, and stereoselectivity of a chemical reaction. Ethers, being aprotic solvents, lack a hydroxyl group and are therefore unable to act as hydrogen-bond donors. This characteristic is important in reactions where the presence of a protic solvent would interfere with the reaction mechanism. The ether linkage in this compound can, however, act as a hydrogen-bond acceptor. This property, combined with the polarity of the molecule, can help to stabilize transition states and intermediates, thus affecting the reaction rate. For instance, the lone pair of electrons on the ether's oxygen atom can complex with electron-deficient reagents, stabilizing them and keeping them in solution.
In emulsion and dispersion systems, co-solvents are often used to improve the stability and performance of the formulation. Due to its amphiphilic nature, having both a polar alcohol group and a less polar ether and alkyl chain, this compound can function as a co-solvent. The hydroxyl group is hydrophilic ("water-loving"), while the hydrocarbon portion is hydrophobic ("water-fearing"). This structure allows it to be soluble in both polar and non-polar substances, a key property for a co-solvent.
In an emulsion, a co-solvent can help to reduce the interfacial tension between the oil and water phases, leading to a more stable emulsion. In dispersion systems, it can aid in the wetting and stabilization of solid particles within a liquid medium.
Chemical Intermediate in the Synthesis of Fine Chemicals and Materials
A chemical intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. The dual functionality of this compound makes it a potential intermediate in the synthesis of more complex molecules.
The hydroxyl group of this compound can undergo a variety of chemical transformations, such as oxidation to a ketone, esterification, or conversion to a leaving group for nucleophilic substitution reactions. The ether group is generally stable but can be cleaved under harsh conditions with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr).
The synthesis of novel fragrant molecules with structures similar to methoxy (B1213986) elgenol has been reported, highlighting the use of methoxy-containing alcohol derivatives in creating complex organic molecules with specific properties. Furthermore, methoxy groups are often used as protecting groups in organic synthesis and can be demethylated to reveal a hydroxyl group at a later stage of a synthetic sequence. For example, boron tribromide (BBr₃) is a reagent commonly used for the demethylation of methoxy derivatives.
The reactivity of alkoxy radicals, which can be generated from alcohols, provides a pathway for the functionalization of unactivated C-H bonds, enabling the construction of complex molecular architectures.
The potential for this compound to be used as a building block for advanced materials and polymer additives lies in its ability to be incorporated into larger molecular structures. For instance, the hydroxyl group could be used to initiate the polymerization of cyclic esters or to be grafted onto existing polymer backbones to modify their properties.
While specific examples for this particular compound are not detailed in the available literature, the general strategy of using functionalized molecules to create materials with desired properties is a cornerstone of materials science. For example, the conversion of a methoxy group to an alcohol on a polymer backbone is a known method for creating functional polymers.
Catalytic and Non-Catalytic Applications in Chemical Transformations
The application of this compound in chemical transformations can be either catalytic, where it participates in and accelerates a reaction without being consumed, or non-catalytic, where it is a reactant.
In a catalytic context, the Lewis basicity of the ether oxygen and the hydroxyl group could allow it to act as a ligand for a metal catalyst, potentially influencing the catalyst's activity and selectivity.
In non-catalytic applications, as discussed previously, it can serve as a reactant in the synthesis of other molecules. For example, the reaction of its hydroxyl group to form esters or ethers would be a non-catalytic transformation. The cleavage of the ether bond would be another example of a non-catalytic reaction.
Environmental Chemistry and Degradation Pathways Chemical Perspective
Biotransformation Pathways (Chemical aspects of microbial degradation)
Biotransformation, or biodegradation, is the breakdown of organic compounds by microorganisms. Glycol ethers and secondary alcohols are generally susceptible to microbial degradation in environments such as soil, water, and wastewater treatment plants. researchgate.netnih.gov
Microorganisms possess enzymes, such as dehydrogenases and monooxygenases, that can initiate the degradation of compounds like 1-methoxy-4-methylpentan-2-ol. The degradation process typically begins with the oxidation of the alcohol group or cleavage of the ether bond.
Studies on similar compounds have shown that bacteria can assimilate and metabolize glycol ethers. For instance, Pseudomonas species can degrade various monoalkyl ethers, often converting them to their corresponding carboxylic acids. nih.gov The degradation of secondary alcohols by microorganisms like Pseudomonas fluorescens can proceed via oxidation to a ketone, followed by Baeyer-Villiger monooxygenase-catalyzed conversion to an ester, and subsequent hydrolysis by an esterase. nih.gov This pathway results in a primary alcohol with a shorter carbon chain and acetic acid. nih.gov
The biodegradation of methyl tert-butyl ether (MTBE), another ether-containing compound, often involves an initial attack by a monooxygenase, leading to the formation of tert-butyl alcohol (TBA). nih.gov
Hydroxyl Group: The secondary hydroxyl group is a primary site for microbial attack. Alcohol dehydrogenases can oxidize it to a ketone (1-methoxy-4-methylpentan-2-one). This ketone can then be further metabolized.
Methoxy (B1213986) Group: The ether linkage can be cleaved by etherase enzymes. This can occur through oxidative O-dealkylation, where the methoxy group is removed to form formaldehyde (B43269) and the corresponding diol (4-methylpentane-1,2-diol). The resulting formaldehyde can be assimilated into microbial biomass or further oxidized to formic acid and eventually CO2.
The anaerobic biodegradation of similar glycol ethers, such as 1-ethoxy-2-propanol (B74678) and 1-methoxy-2-propanol (B31579), has also been studied, indicating that these compounds can be broken down in the absence of oxygen. bohrium.com
Distribution and Persistence Models (Chemical fate modeling)
Chemical fate models are used to predict the environmental distribution and persistence of chemicals. For volatile organic compounds (VOCs) like this compound, models such as the Estimation Program Interface (EPI) Suite™ are valuable tools. epa.govepisuite.devchemsafetypro.com These models estimate physical-chemical properties and environmental fate parameters. epa.govchemsafetypro.com
Based on its structure, this compound is expected to have moderate water solubility and a relatively high vapor pressure, suggesting it will partition between the air and water compartments in the environment.
Atmospheric Fate: Due to its volatility, a significant portion of this compound released to the environment is expected to reside in the atmosphere. Models like AOPWIN™ (part of EPI Suite™) can estimate the atmospheric oxidation rate by hydroxyl radicals, which is expected to be rapid, leading to a short atmospheric half-life. episuite.devethz.ch
Aquatic and Soil Fate: In water and soil, biodegradation is likely the primary removal mechanism. Models like BIOWIN™ can predict the probability of rapid aerobic and anaerobic biodegradation. ethz.ch Given that similar glycol ethers are readily biodegradable, this compound is not expected to be persistent in these compartments. epa.gov Its mobility in soil will depend on its sorption characteristics, which can be estimated by KOCWIN™.
Multimedia Fate Models: Level III fugacity models, such as LEV3EPI™, can predict the steady-state distribution of a chemical among various environmental compartments (air, water, soil, sediment). episuite.dev For a compound like this compound, these models would likely show a significant fraction partitioning to the atmosphere, where it would be rapidly degraded. ca.gov
The use of such models allows for a comprehensive assessment of the likely environmental behavior of this compound, even in the absence of specific experimental data. ascelibrary.orguky.edunih.govresearchgate.net
Future Research Directions and Emerging Frontiers
Development of Novel Catalytic Systems for Efficient Synthesis
The efficient synthesis of 1-Methoxy-4-methylpentan-2-ol hinges on the development of advanced catalytic systems. Future research will likely focus on both homogeneous and heterogeneous catalysts that offer high selectivity and yield, while operating under mild conditions. One promising avenue is the use of bimetallic catalysts, which can be fine-tuned for specific reaction pathways. For instance, a combination of platinum and tin has shown unexpected results in the dehydrogenation of ethanol, suggesting that similar synergistic effects could be harnessed for the synthesis of more complex alcohols.
Another area of exploration is the use of biocatalysts. Enzymes, with their inherent specificity, could offer a green alternative to traditional chemical synthesis. nih.gov The use of enzyme-catalyzed reactions in water could also reduce the reliance on organic solvents, aligning with the principles of sustainable chemistry. nih.gov
| Catalyst Type | Potential Advantages for this compound Synthesis | Research Focus |
| Homogeneous Catalysts | High activity and selectivity, mild reaction conditions. | Development of catalysts with easy separation and recyclability. |
| Heterogeneous Catalysts | Ease of separation from the reaction mixture, potential for continuous flow processes. | Design of catalysts with well-defined active sites to control stereoselectivity. |
| Biocatalysts (Enzymes) | High specificity, environmentally benign reaction conditions (aqueous media, mild temperatures). | Screening for and engineering of enzymes with specific activity towards the precursors of this compound. |
Exploration of New Chemical Reactivity and Transformation Mechanisms
Understanding the fundamental chemical reactivity of this compound is crucial for discovering new applications. Future research will likely investigate its behavior in a variety of chemical transformations. The presence of both a hydroxyl and a methoxy (B1213986) group offers multiple sites for reaction, including oxidation, dehydration, substitution, and esterification. nih.gov
The generation of alkoxy radicals from alcohols using visible-light photoredox catalysis is an emerging area that could unlock novel reactivity for this compound. nih.gov This method allows for the functionalization of C-H bonds under mild conditions, opening up possibilities for creating new derivatives of this compound with unique properties. nih.gov
Integration with Automated Synthesis and High-Throughput Experimentation
The integration of automated synthesis and high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of chemical processes. sigmaaldrich.com These technologies enable researchers to conduct millions of chemical tests rapidly and efficiently. sigmaaldrich.com For this compound, automated platforms can be used to screen a wide range of catalysts, solvents, and reaction conditions to identify the most efficient synthetic routes.
HTE can also be employed to explore the chemical reactivity of this compound by systematically reacting it with a large library of reagents. biorxiv.org This approach can accelerate the discovery of new derivatives with desirable properties for various applications. biorxiv.org
| Technology | Application in this compound Research | Potential Impact |
| Automated Synthesis Platforms | Rapid synthesis of a library of derivatives for structure-activity relationship studies. | Accelerated discovery of new applications. |
| High-Throughput Screening (HTS) | Screening of catalyst libraries for optimal synthesis conditions. | Identification of more efficient and cost-effective production methods. |
| Robotics and Liquid Handling | Precise and reproducible execution of complex reaction setups. | Increased reliability and scalability of experimental results. |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting the properties and reactivity of molecules like this compound. DFT calculations can be used to study reaction mechanisms, predict spectroscopic properties, and understand the electronic structure of the molecule. rsc.orgnih.gov This predictive capability can guide experimental work, saving time and resources.
For example, computational studies can be used to model the interaction of this compound with different catalysts, helping to identify promising candidates for efficient synthesis. nih.gov Furthermore, computational models can predict the potential toxicological profiles of new derivatives, ensuring that only the most promising and safest compounds are synthesized.
Sustainable and Circular Economy Approaches for Production and Use
The principles of green chemistry and the circular economy are increasingly influencing the chemical industry. chemindigest.comknowledge-sourcing.com For this compound, this translates to developing sustainable production methods that minimize waste and environmental impact. This includes the use of renewable feedstocks, greener solvents, and energy-efficient processes. talentedladiesclub.com
A circular economy approach would involve considering the entire lifecycle of the compound, from its production to its end-of-life. maratek.com This could include designing processes where any byproducts can be utilized as raw materials for other chemical syntheses. veolianorthamerica.com Furthermore, if this compound is used as a solvent, developing efficient solvent recovery and recycling technologies will be crucial for a circular model. maratek.comveolianorthamerica.com The adoption of such practices not only benefits the environment but can also lead to long-term economic advantages. talentedladiesclub.com
Q & A
Q. What synthetic methodologies are recommended for preparing 1-Methoxy-4-methylpentan-2-ol with high purity?
The Williamson ether synthesis is a primary method, involving the reaction of a methyl halide (e.g., methyl iodide) with a sodium alkoxide derived from 4-methylpentan-2-ol. Optimization includes using anhydrous conditions to prevent hydrolysis and employing polar aprotic solvents (e.g., DMF) to enhance nucleophilicity . Alternative routes may involve acid-catalyzed condensation, though this risks carbocation rearrangements. Purification via fractional distillation or column chromatography is critical to isolate the product from unreacted precursors or by-products .
Q. How can spectroscopic techniques validate the structure and purity of this compound?
- NMR : -NMR should show a methoxy singlet (~δ 3.3 ppm) and a hydroxyl proton (δ 1.5–2.0 ppm) if traces of water are present. -NMR will confirm the ether linkage (δ 50–60 ppm) and methyl branching.
- IR : A broad O–H stretch (~3400 cm) may appear if hydroxyl impurities exist, while C–O–C asymmetric stretches (~1100 cm) confirm the ether group.
- GC-MS : Retention time and molecular ion peak (m/z 132 for CHO) validate purity. Cross-referencing with databases like PubChem ensures structural accuracy .
Q. What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
- Storage : Keep in airtight containers away from oxidizers and ignition sources due to flammability (similar to 2-Methylpentan-2-ol in ).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress by-products during synthesis?
- Temperature Control : Maintain ≤60°C to avoid elimination reactions (e.g., forming alkenes).
- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.
- Stoichiometry : Excess methyl halide (1.2–1.5 equivalents) drives the reaction to completion, minimizing residual alcohol .
Q. What role does this compound play in synthesizing bioactive molecules?
The compound serves as a chiral intermediate in pharmaceuticals due to its branched ether structure. For example, it can act as a precursor to β-blockers or antimicrobial agents by functionalizing the hydroxyl group via oxidation (e.g., to ketones) or substitution. Its methyl and methoxy groups enhance lipophilicity, aiding blood-brain barrier penetration in drug candidates .
Q. How do stereochemical factors influence its reactivity in asymmetric catalysis?
The stereochemistry at C2 (secondary alcohol) affects nucleophilic substitution outcomes. Enantioselective synthesis using chiral catalysts (e.g., BINOL-derived phosphates) can yield optically active derivatives, critical for producing enantiopure agrochemicals or flavor compounds. Racemization risks at high temperatures necessitate low-temperature protocols .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Multi-Technique Validation : Combine 2D-NMR (e.g., HSQC, COSY) to resolve overlapping signals.
- Computational Modeling : Use DFT calculations to predict - and -NMR shifts for proposed structures.
- Isolation and Crystallography : Recrystallize derivatives (e.g., acetate esters) for X-ray analysis to confirm connectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
